molecular formula C17H13ClN2O3 B2458184 N-(2-chlorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 955632-17-4

N-(2-chlorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No. B2458184
M. Wt: 328.75
InChI Key: IJJGLMMZOLCVJG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, also known as OXA-23 inhibitor, is a chemical compound that has been extensively studied for its potential use in treating bacterial infections.

Scientific Research Applications

Organic Synthesis and Application

The oxazole compound has been implicated in the synthesis of macrolides and other complex molecules. Oxazoles can act as masked forms of activated carboxylic acids, useful in synthesizing macrolides like recifeiolide and curvularin, highlighting the compound's significance in complex organic synthesis processes (Wasserman et al., 1981).

Antimicrobial Activity

N-(2-chlorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide and related compounds have been evaluated for their antimicrobial properties. A study synthesized derivatives targeting antimicrobial efficacy against various bacteria and fungi, demonstrating the potential of such compounds in developing new antimicrobial agents (Desai et al., 2011).

Modulation of Biological Activities

The compound and its derivatives have been explored for their ability to modulate biological activities. For instance, certain 5-phenyloxazoles, including derivatives similar in structure to N-(2-chlorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, have shown the capability to modulate adenylate cyclase, acting as positive or negative modulators. This suggests potential applications in pharmacological research and drug development for targeting specific receptor pathways (Khan et al., 2003).

Inhibition Studies

Additionally, derivatives of the oxazole compound have been synthesized and tested for their inhibitory activities against enzymes like lipase and α-glucosidase. The findings indicate that certain derivatives can effectively inhibit these enzymes, suggesting possible applications in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)15-10-19-17(23-15)16(21)20-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJGLMMZOLCVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

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